

Application Note: High-Performance Liquid Chromatography for the Quantification of Vaginatin

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Compound of Interest

Compound Name:	Vaginatin
Cat. No.:	B577138

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Introduction

Vaginatin, a sesquiterpenoid with the molecular formula C₂₀H₃₀O₄ and a molecular weight of 334.46 g/mol, is a natural compound isolated from the roots of *Selinum vaginatum*.^[1] Preliminary studies have suggested its potential therapeutic applications, necessitating a reliable analytical method for its quantification in various matrices, including raw plant material, extracts, and pharmaceutical formulations. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate determination of **Vaginatin**.

Principle

The developed method utilizes a C₁₈ stationary phase to separate **Vaginatin** from other components based on its hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and a stable baseline. **Vaginatin** is detected by its UV absorbance, and quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from **Vaginatin** reference standards of known concentrations.

Experimental

Instrumentation and Consumables

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
- Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m (or equivalent).
- Software: OpenLAB CDS ChemStation Edition or equivalent.
- Analytical Balance: Mettler Toledo MS-TS or equivalent.
- Ultrasonic Bath: Branson or equivalent.
- Syringe Filters: 0.45 μ m PTFE.

Reagents and Standards

- **Vaginatin** reference standard (purity \geq 98%).
- HPLC-grade acetonitrile.
- HPLC-grade methanol.
- Ultrapure water (18.2 M Ω ·cm).

Chromatographic Conditions

Parameter	Setting
Column	ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	Ultrapure Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min, 40-90% B; 15-17 min, 90% B; 17-17.1 min, 90-40% B; 17.1-20 min, 40% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detection Wavelength	220 nm
Run Time	20 minutes

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Vaginatin** reference standard and dissolve it in 10 mL of methanol in a 10 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 40% acetonitrile in water) to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from *Selenium vaginatum* Root Powder)

- Extraction: Accurately weigh 1.0 g of dried and powdered *Selenium vaginatum* root into a 50 mL centrifuge tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in an ultrasonic bath.

- **Centrifugation:** Centrifuge the mixture at 4000 rpm for 15 minutes.
- **Filtration:** Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	8500
%RSD of Peak Area (n=6)	≤ 2.0%	0.8%

Linearity

A seven-point calibration curve was constructed by plotting the peak area against the concentration of **Vaginatin**.

Parameter	Value
Concentration Range	1 - 100 µg/mL
Regression Equation	$y = 25432x + 1234$
Correlation Coefficient (r^2)	0.9998

Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Value
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL

Precision

Parameter	Intra-day %RSD (n=6)	Inter-day %RSD (n=6 over 3 days)
Low QC (5 µg/mL)	1.2%	1.5%
Mid QC (25 µg/mL)	0.9%	1.1%
High QC (75 µg/mL)	0.7%	0.9%

Accuracy (Recovery)

The accuracy was determined by the standard addition method at three different concentration levels.

Spiked Concentration	Amount Recovered (mean ± SD, n=3)	Recovery (%)
80%	4.95 ± 0.08 µg/mL	99.0%
100%	9.92 ± 0.15 µg/mL	99.2%
120%	11.89 ± 0.19 µg/mL	99.1%

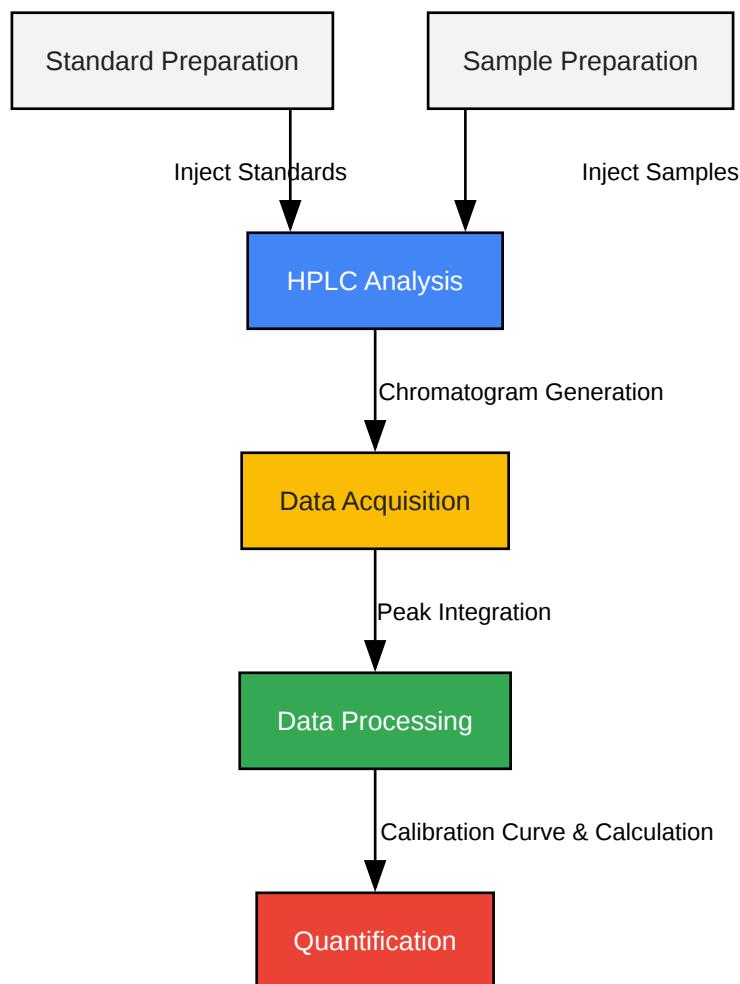
Results and Discussion

The developed RP-HPLC method provides excellent separation and quantification of **Vaginatin**. A representative chromatogram of a standard solution is shown in Figure 1. The retention time for **Vaginatin** under the specified conditions was approximately 8.5 minutes. The method demonstrated good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of **Vaginatin**. The method is validated and shown to be accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in any laboratory with standard HPLC instrumentation.

Visualization



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Caption: General workflow for the HPLC analysis of **Vaginatin**.

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References

- 1. HPTLC and reverse phase HPLC methods for the simultaneous quantification and in vitro screening of antioxidant potential of isolated sesquiterpenoids from the rhizomes of Cyperus

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